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Compound of Interest

Crenolanib Trifluoroacetic Acid
Compound Name:

Salt
CAS No.: 1797008-57-1
Cat. No.: B588524

Get Quote
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Targeting FLT3/PDGFR Signaling in Acute Myeloid Leukemia (AML)

Introduction & Mechanism of Action

Crenolanib (CP-868596) is a potent, second-generation Type | tyrosine kinase inhibitor (TKI)
that selectively targets FLT3 (FMS-like tyrosine kinase 3) and PDGFR (Platelet-derived growth
factor receptor). Unlike Type Il inhibitors (e.g., Sorafenib, Quizartinib) that bind the inactive
kinase conformation, Crenolanib binds the phosphorylated, active "DFG-in" conformation. This
structural distinction allows Crenolanib to retain efficacy against resistance-conferring
mutations, specifically the FLT3-D835 tyrosine kinase domain (TKD) mutation, which renders
Type Il inhibitors ineffective.

Crenolanib Trifluoroacetic Acid (TFA) Salt is the highly stable, solubilized form used in
preclinical research. While the TFA counterion improves stability, it requires specific handling
during reconstitution to maintain physiological pH in cell-based assays.

Core Applications in Flow Cytometry
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Flow cytometry is the preferred platform for validating Crenolanib efficacy due to its ability to
provide single-cell resolution of:

e Pharmacodynamics (Phospho-Flow): Direct measurement of FLT3 downstream signaling
inhibition (p-STATS, p-ERK, p-S6).

e Functional Cytotoxicity: Quantitative analysis of apoptosis (Annexin V/PI) and cell cycle
arrest (GO/G1).

o Receptor Dynamics: Monitoring Crenolanib-induced upregulation of surface FLT3, a critical
biomarker for combination therapies (e.g., FLT3-CAR T cells).

Signaling Pathway & Intervention Logic

The following diagram illustrates the FLT3 signaling cascade and the specific blockade point of
Crenolanib. Note the downstream effectors (STAT5, MAPK, PI3K/AKT) which serve as the
readouts for flow cytometry.
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Caption: Crenolanib inhibits FLT3 autophosphorylation, blocking downstream STAT5, ERK, and
AKT signaling pathways essential for leukemic blast survival.

Protocol A: Phospho-Flow Cytometry
(Pharmacodynamics)

Objective: Quantify the inhibition of p-STATS (Tyr694), the most sensitive biomarker for FLT3
activity in AML cells (e.g., MV4-11, MOLM-13).
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Scientific Rationale: Phospho-proteins, particularly nuclear transcription factors like STAT5,
require harsh permeabilization to allow antibody access. Standard saponin-based
permeabilization is insufficient. This protocol uses methanol permeabilization to denature DNA-
protein complexes and expose nuclear epitopes.

Reagents

e Crenolanib TFA Salt: Reconstitute to 10 mM in anhydrous DMSO. Store at -80°C.

Fixation Buffer: 2-4% Paraformaldehyde (PFA) in PBS (methanol-free preferred).

Permeabilization Buffer: 100% Methanol (ice-cold, stored at -20°C).

Staining Buffer: PBS + 1% BSA + 0.05% Sodium Azide.

Antibody: Anti-p-STATS (Tyr694)-Alexa Fluor 647 (Clone 47/Stat5 is recommended).

Step-by-Step Workflow

e Cell Preparation & Treatment:
o Seed AML cells (e.g., MV4-11) at

cells/mL.

o Treat with Crenolanib (0.1 nM — 100 nM) for 1 hour at 37°C.
o Control: Treat with DMSO vehicle (0.1%).

o Validation: Include a sample treated with FLT3 ligand (FL) to stimulate maximum
phosphorylation if using wild-type cells.

o Fixation (Critical Step):
o Add PFA directly to the culture media to a final concentration of 1.6%.
o Incubate for 10 minutes at Room Temperature (RT) in the dark.

o Note: Do not wash cells before fixation; this preserves the transient phosphorylation state.
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o Centrifuge (300 x g, 5 min), aspirate supernatant, and wash 1x with cold PBS.

o Permeabilization (The "lIce-Cold" Method):

[e]

Resuspend the cell pellet in a small volume (e.g., 100 uL) of PBS.

o

While vortexing gently, add 900 pL of ice-cold 100% Methanol dropwise.

[¢]

Why: Vortexing prevents clumping. Methanol dehydrates and permeabilizes the nuclear
membrane.

[¢]

Incubate on ice for 30 minutes (or store at -20°C for up to 2 weeks).

e Staining:

[e]

Wash cells 2x with Staining Buffer to remove methanol (centrifuge at higher speed: 500 x
g, 5 min).

[e]

Resuspend in 100 pL Staining Buffer.

o

Add optimal concentration of p-STAT5 antibody (titrate beforehand).

Incubate for 30-60 minutes at RT in the dark.

[¢]

e Acquisition:
o Wash 1x and resuspend in 300 pL buffer.
o Acquire on flow cytometer (e.g., APC/Cy5 channel).

o Metric: Calculate Median Fluorescence Intensity (MFI).

Data Analysis: Expected Results

Calculate the Fold Change relative to the DMSO control.
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Crenolanib Conc.
p-STAT5 MFI

Treatment [AI213][41[51[61[7] % Inhibition
(Approx)
(8l
DMSO Control 0nM 15,000 0%
Low Dose 1nM 8,500 ~43%
IC50 Range 5nM 3,000 ~80%
Saturating Dose 100 nM 500 >96%

Protocol B: Apoptosis Assay (Annexin V | PI)[9]

Obijective: Determine the cytotoxic IC50 of Crenolanib by distinguishing early apoptosis
(Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Scientific Rationale: FLT3 inhibition deprives "oncogene-addicted" AML cells of survival signals,
triggering the mitochondrial apoptotic pathway. Phosphatidylserine (PS) flips to the outer
membrane leaflet, detected by Annexin V.

Workflow

e Treatment:
o Treat cells with Crenolanib (serial dilution: 1 nM to 1000 nM) for 24 to 48 hours.
o Note: Apoptosis takes longer than phosphorylation changes.
e Harvest:
o Collect cells and wash 1x with cold PBS.
e Staining:
o Resuspend in 1X Annexin Binding Buffer (High Ca2+ is required for Annexin V binding).

o Add Annexin V-FITC and Propidium lodide (PI).
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o Incubate 15 min at RT in dark.
e Analysis:
o Analyze immediately (do not fix).
o Gating: Plot PI (Y-axis) vs. Annexin V (X-axis).

o Result: Crenolanib is expected to induce a dose-dependent shift from the Live quadrant
(LL) to Early Apoptotic (LR) and Late Apoptotic (UR).
Protocol C: Surface FLT3 Upregulation (Advanced
Application)

Insight: Recent studies indicate that Crenolanib treatment leads to a compensatory increase in
surface FLT3 expression on AML blasts. This is a critical finding for immunotherapies, as it
sensitizes cells to FLT3-directed CAR-T cells.

Methodology:

Treat cells with 10-50 nM Crenolanib for 24 hours.

Stain with anti-CD135 (FLT3) PE (surface stain, no fixation required).

Compare MFI of surface FLT3 between DMSO and Crenolanib treated groups.

Expectation: 1.5x to 3x increase in surface FLT3 MFI.

Best Practices & Troubleshooting
Handling Crenolanib TFA Salt

» Acidity: The TFA salt form can slightly acidify unbuffered solutions. When preparing high-
concentration stocks (>10 mM) in DMSO, no adjustment is needed. When diluting into
culture media, the bicarbonate buffer is usually sufficient. However, if using phosphate
buffers for in vitro kinase assays, verify pH is 7.4.
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» Solubility: Dissolve powder in dry DMSO to 10-50 mM. Aliquot and freeze (-80°C). Avoid

repeated freeze-thaw cycles.

e Working Solutions: Dilute the DMSO stock 1:1000 into media to keep DMSO concentration
<0.1%, preventing vehicle toxicity.

Elow Cytometry Troubleshooting

Issue

Probable Cause

Solution

No p-STATS signal

Poor permeabilization

Ensure Methanol is 100% and

Ice-Cold. Do not use Saponin.

High Background

Non-specific binding

Increase BSA in stain buffer to
2-3%. Titrate antibody.

Vortex while adding methanol

Cell Clumping Methanol effect dropwise. Do not add
methanol to a dry pellet.
FLT3 inhibitors are sensitive to
Variable 1C50 Cell density cell density. Standardize to
cells/mL.
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¢ Sigma-Aldrich. "Crenolanib trifluoroacetate Product Information.”

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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